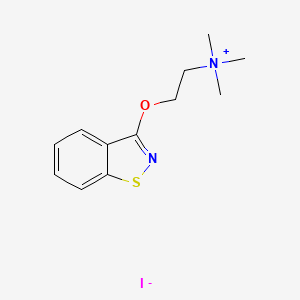
N,N,N-Trimethyl-2-(3-benzisothiazolyloxy)ethylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-benzothiazol-3-yloxy)ethyl-trimethylazanium iodide is a chemical compound with the molecular formula C12H17IN2OS and a molecular weight of 364.246 g/mol This compound is known for its unique structure, which includes a benzothiazole ring system fused with an ethyl-trimethylazanium iodide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzothiazol-3-yloxy)ethyl-trimethylazanium iodide typically involves the reaction of 2-aminobenzenethiol with ethyl bromide to form 2-(1,2-benzothiazol-3-yloxy)ethyl bromide. This intermediate is then reacted with trimethylamine and iodide to yield the final product. The reaction conditions often include the use of solvents such as dioxane and the application of heat to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,2-benzothiazol-3-yloxy)ethyl-trimethylazanium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.
Substitution: The ethyl-trimethylazanium group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
2-(1,2-benzothiazol-3-yloxy)ethyl-trimethylazanium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other benzothiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 2-(1,2-benzothiazol-3-yloxy)ethyl-trimethylazanium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring system can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The trimethylazanium group may enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
2-(1,2-benzothiazol-3-yloxy)ethyl bromide: An intermediate in the synthesis of the target compound.
2-aminobenzenethiol: A precursor used in the synthesis.
Benzothiazole: The core structure present in the target compound.
Uniqueness
2-(1,2-benzothiazol-3-yloxy)ethyl-trimethylazanium iodide is unique due to its combination of a benzothiazole ring with an ethyl-trimethylazanium iodide group. This unique structure imparts specific chemical properties, such as enhanced solubility and reactivity, making it valuable for various research applications.
Propiedades
Número CAS |
24839-37-0 |
|---|---|
Fórmula molecular |
C12H17IN2OS |
Peso molecular |
364.25 g/mol |
Nombre IUPAC |
2-(1,2-benzothiazol-3-yloxy)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C12H17N2OS.HI/c1-14(2,3)8-9-15-12-10-6-4-5-7-11(10)16-13-12;/h4-7H,8-9H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
LKQKEQPISYLUAI-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCOC1=NSC2=CC=CC=C21.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)oxirane;2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B13755982.png)
![9H-Pyrimido[1,2-a][1,3,5]triazine-2,4,8-trione](/img/structure/B13755992.png)
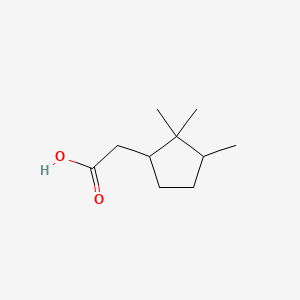
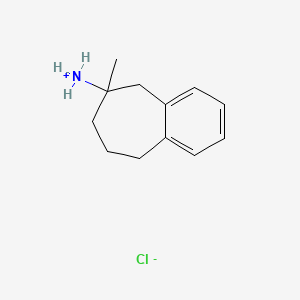
![2-Naphthalenecarboxylic acid, 4-[1-(acetyloxy)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-, methyl ester](/img/structure/B13756006.png)
![1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13756011.png)

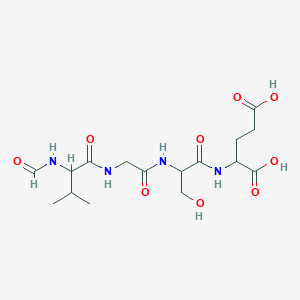



![[2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride](/img/structure/B13756055.png)
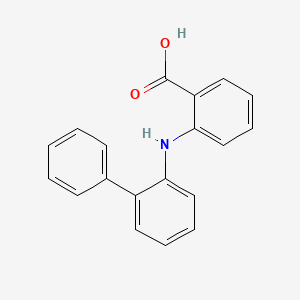
![[(2R,3S,4R,5R,6R)-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-3-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B13756059.png)
